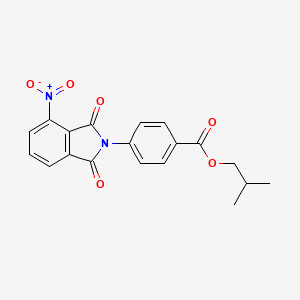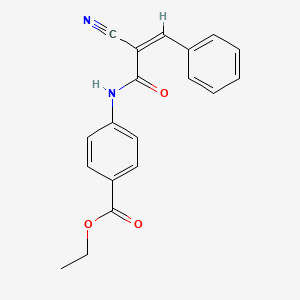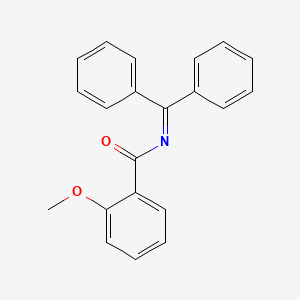![molecular formula C8H3BrClF2N3 B11710070 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3BrClF2N3 and a molecular weight of 294.48 g/mol . This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(difluoromethyl)pyridine and 2-aminopyrimidine.
Bromination: The 4-chloro-2-(difluoromethyl)pyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Cyclization: The brominated intermediate is then subjected to cyclization with 2-aminopyrimidine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different functional groups attached to the pyridine or pyrimidine rings .
Scientific Research Applications
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit certain enzymes or receptors, leading to its biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 4-Chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- 7-Bromo-4-chloro-2-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the difluoromethyl group, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H3BrClF2N3 |
|---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3BrClF2N3/c9-3-1-4-5(13-2-3)6(10)15-8(14-4)7(11)12/h1-2,7H |
InChI Key |
GJHLQXUVWPUXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)



![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)

![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)

![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)


